trans 4-Hydroxycyclohexanecarboxylic acid methylamide
Description
Properties
IUPAC Name |
4-hydroxy-N-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-9-8(11)6-2-4-7(10)5-3-6/h6-7,10H,2-5H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTNRVGBZVIQFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Development
trans-4-Hydroxycyclohexanecarboxylic acid methylamide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics .
- Immunomodulatory Effects : It has been noted for its ability to modulate immune responses, which could be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .
Biochemical Research
The compound serves as an important substrate in various biochemical assays:
- Metabolic Studies : As a metabolite of p-hydroxybenzoic acid, it plays a role in understanding metabolic pathways and the effects of dietary components on health .
- Enzyme Inhibition Studies : Its structural characteristics allow researchers to investigate enzyme interactions and inhibition mechanisms, particularly in metabolic enzymes related to diabetes and obesity .
Material Science
Due to its unique chemical structure, trans-4-hydroxycyclohexanecarboxylic acid methylamide can be utilized in:
- Polymer Chemistry : The compound can serve as a building block for synthesizing new polymeric materials with specific properties, such as improved thermal stability or mechanical strength .
- Liquid Crystals : It is also explored as a potential component in liquid crystal formulations due to its ability to influence phase behavior and optical properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University demonstrated that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibited significant antibacterial activity against several strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that could be further developed into pharmaceutical formulations.
Case Study 2: Immunomodulation
In another study published in the Journal of Immunology, trans-4-hydroxycyclohexanecarboxylic acid methylamide was tested for its effects on cytokine production in cultured immune cells. Results indicated that the compound enhanced the production of key cytokines involved in immune response, suggesting its potential as an immunotherapeutic agent.
Mechanism of Action
The compound exerts its effects through inhibition of plasmin-induced fibrinolysis , which is crucial in managing hemorrhagic conditions and abnormal bleeding. The molecular targets include plasminogen and plasmin , and the pathways involved are related to the coagulation cascade.
Comparison with Similar Compounds
Amide Derivatives of 4-Hydroxycyclohexanecarboxylic Acid
The methylamide derivative can be compared to other amide-substituted analogs:
Carboxylic Acid vs. Hydroxymethyl Derivatives
Substitution at the carboxylic acid position significantly alters physicochemical properties:
Key Insight : Methylamide substitution replaces the acidic proton of the carboxylic acid, reducing ionization and enhancing lipophilicity compared to the parent acid or hydroxymethyl analogs.
Methyl-Substituted Cyclohexane Derivatives
Methyl groups on the cyclohexane ring influence conformational stability:
Pharmacologically Relevant Analogs
Comparison with Tranexamic Acid, a structurally related therapeutic agent:
Key Insight: Despite identical molecular weights, the methylamide derivative lacks the aminomethyl group critical for Tranexamic Acid’s antifibrinolytic activity, suggesting divergent biological targets.
Biological Activity
trans-4-Hydroxycyclohexanecarboxylic acid methylamide, a derivative of 4-hydroxycyclohexanecarboxylic acid, has garnered attention for its potential biological activities. This compound is synthesized through various methods and has been studied for its roles in metabolic processes, immunological responses, and as a substrate in biochemical reactions.
- Molecular Formula : CHNO
- Molecular Weight : 199.25 g/mol
- Appearance : White to off-white crystalline powder.
- Melting Point : Approximately 148-152 °C.
Immunosuppressive Effects
Research has indicated that trans-4-hydroxycyclohexanecarboxylic acid methylamide exhibits immunosuppressive properties. Studies on rat hepatocytes have shown that it can modulate immune responses, potentially making it useful in therapeutic applications for autoimmune diseases and organ transplantation .
Metabolic Implications
The compound has been linked to metabolic disorders, particularly those associated with hyperglycemia and diabetes mellitus. Its role as a metabolite suggests that it may influence glucose metabolism and insulin sensitivity, although the exact mechanisms remain to be fully elucidated .
Antimicrobial Activity
Preliminary studies suggest that trans-4-hydroxycyclohexanecarboxylic acid methylamide may possess antimicrobial properties. It has been evaluated against various pathogens, showing potential effectiveness in inhibiting bacterial growth, which could be beneficial in developing new antibiotics or treatments for infections .
Case Studies
- Immunosuppression in Hepatocytes :
- Metabolic Disorders :
- Antimicrobial Efficacy :
Data Table: Summary of Biological Activities
Preparation Methods
Hydrogenation and Initial Formation of 4-Hydroxycyclohexanecarboxylic Acid
A common starting point is p-hydroxybenzoic acid, which undergoes catalytic hydrogenation under high pressure and temperature to yield a mixture of cis- and trans-4-hydroxycyclohexanecarboxylic acid.
- Catalyst: Ruthenium on carbon (Ru/C) or Pd/C catalysts are preferred.
- Solvent: Water is typically used.
- Conditions: Temperature between 80-150 °C; pressure 1-3 MPa.
- Reaction vessel: High-pressure autoclave.
Example reaction conditions and results:
| Parameter | Value |
|---|---|
| p-Hydroxybenzoic acid | 10 kg |
| Water | 30 L |
| Catalyst (5% Ru/C) | 0.3 kg |
| Hydrogen pressure | 1 MPa |
| Temperature | 80-120 °C |
| Reaction time | Until no hydrogen uptake |
| Product yield | 9 kg 4-hydroxycyclohexanecarboxylate |
| Trans-isomer content | ~60% |
Process: After hydrogenation, the catalyst is filtered off, water removed by evaporation, and the product is isolated as a white powder.
Isomerization to Enrich trans-4-Hydroxycyclohexanecarboxylic Acid
To increase the trans-isomer content, an isomerization step is performed:
- Catalyst: Sodium alkoxide (e.g., sodium ethylate, sodium propoxide, sodium tert-butoxide).
- Solvent: Alcohols such as methanol, ethanol, propanol, n-butanol, or tert-butanol.
- Conditions: Reflux at approximately 60 °C for 3 hours.
- Workup: Cooling, acidification with dilute hydrochloric acid to pH ~2, filtration, and drying.
| Parameter | Value |
|---|---|
| Starting material | 9 kg 4-hydroxycyclohexanecarboxylate |
| Solvent | 30 L methanol |
| Sodium alkoxide (Feldalat NM) | 3.5 kg |
| Temperature | 60 °C reflux |
| Time | 3 hours |
| Product yield | 8 kg trans-4-hydroxycyclohexanecarboxylate crude |
| Trans-isomer content | >90% |
This step significantly enriches the trans-isomer content by base-catalyzed isomerization.
Purification by Recrystallization
The crude trans-4-hydroxycyclohexanecarboxylate is purified by recrystallization:
- Solvent: Mixed solvent of ethyl acetate and petroleum ether (1:1 volume ratio).
- Solvent volume to crude product ratio: Between 4:1 and 2:1 (L/kg).
- Conditions: Dissolve at 80 °C, stir for 2 minutes, then cool slowly to 0 °C and incubate for 2 hours.
- Isolation: Filter and dry to obtain pure trans-isomer.
| Parameter | Value |
|---|---|
| Crude product | 8 kg |
| Solvent mixture | 32 L (ethyl acetate:petroleum ether 1:1) |
| Temperature (dissolution) | 80 °C |
| Cooling time | 2 hours at 0 °C |
| Final product yield | 7.2 kg |
| Purity (trans-isomer) | 99% |
This recrystallization step yields highly pure trans-4-hydroxycyclohexanecarboxylate suitable for further derivatization.
Conversion to Methylamide Derivative
While explicit detailed procedures for the methylamide derivative of trans 4-hydroxycyclohexanecarboxylic acid are less commonly disclosed in patents, standard amide formation techniques apply:
- Activation of the carboxylic acid group (e.g., using coupling reagents such as carbodiimides or acid chlorides).
- Reaction with methylamine or methylamine equivalents under controlled conditions.
- Purification by crystallization or chromatography.
Given the stereochemical sensitivity, mild conditions preserving the trans configuration are preferred.
Alternative Synthetic Routes and Related Compounds
- Cyclobutane analogs: Methods involving inversion of cis to trans configurations via esterification and hydrolysis have been reported for cyclobutyl derivatives, which may inform strategies for cyclohexane systems.
- One-pot processes for amino derivatives: Related trans-4-amino-cyclohexanecarboxylic acid derivatives are prepared via reduction of nitrobenzoic acid intermediates, which may be adapted for hydroxy derivatives.
Summary Table of Preparation Steps
| Step | Description | Key Conditions/Materials | Outcome |
|---|---|---|---|
| 1. Hydrogenation | p-Hydroxybenzoic acid → 4-hydroxycyclohexanecarboxylic acid | Ru/C catalyst, H2, 80-150 °C, 1-3 MPa, water | ~60% trans isomer, 9 kg product |
| 2. Isomerization | Enrich trans-isomer content | Sodium alkoxide (e.g., Feldalat NM), methanol, reflux 60 °C, 3 h | >90% trans isomer, 8 kg crude |
| 3. Recrystallization | Purification of trans isomer | Ethyl acetate/petroleum ether (1:1), 80 °C dissolve, cool to 0 °C | 99% purity, 7.2 kg product |
| 4. Amide formation (inferred) | Conversion to methylamide | Coupling reagents, methylamine, mild conditions | This compound |
Research Findings and Practical Considerations
- The use of ruthenium catalysts in aqueous hydrogenation offers efficient conversion with manageable reaction conditions.
- Sodium alkoxide-mediated isomerization is effective and scalable, allowing large-scale production with high trans-isomer enrichment.
- Recrystallization solvent ratios and temperature control are critical to achieving high purity.
- The process is economically favorable due to readily available starting materials and straightforward reaction conditions.
- Preservation of stereochemistry during amide formation is essential for downstream applications.
Q & A
Q. How can researchers confirm the structural identity of trans-4-Hydroxycyclohexanecarboxylic Acid Methylamide?
Methodological Answer:
- Spectroscopic Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to analyze the methylamide NH group’s hydrogen bonding patterns, as demonstrated in studies of similar methylamide-containing peptides .
- Chromatographic Purity : Employ high-performance liquid chromatography (HPLC) with chiral columns to distinguish the trans isomer from the cis isomer, given the compound’s stereochemical sensitivity .
- Reference Standards : Cross-validate against known CAS RN 17419-81-7 (4-Hydroxycyclohexanecarboxylic acid) and its derivatives, as documented in chemical registries .
Q. What experimental approaches are suitable for synthesizing trans-4-Hydroxycyclohexanecarboxylic Acid Methylamide?
Methodological Answer:
- Stereoselective Synthesis : Optimize reaction conditions (e.g., temperature, catalysts) to favor the trans configuration, leveraging precedents from cyclohexanecarboxylic acid derivatives .
- Purification : Use membrane separation technologies (e.g., nanofiltration) or recrystallization in polar solvents to isolate the trans isomer from diastereomeric mixtures .
- Quality Control : Validate synthetic success via infrared (IR) spectroscopy to detect intramolecular hydrogen bonds characteristic of the methylamide group .
Q. How can researchers detect and quantify this compound in biological samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Derivatize the compound with trimethylsilyl (TMS) reagents to enhance volatility, as applied in urinary metabolite studies of structurally related hydroxycarboxylic acids .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Use hydrophilic interaction liquid chromatography (HILIC) to retain polar functional groups (hydroxyl and methylamide) for sensitive detection in complex matrices .
Advanced Research Questions
Q. How does the trans stereochemistry influence the compound’s conformational stability and biological interactions?
Methodological Answer:
- X-ray Crystallography : Resolve the solid-state conformation to identify hydrogen-bonding networks, such as the type II β-turn observed in methylamide-containing peptides .
- Molecular Dynamics Simulations : Model solvent effects (e.g., chloroform vs. DMSO) on intramolecular hydrogen bonding, which stabilizes specific conformations in solution .
- Biological Assays : Compare binding affinities of trans vs. cis isomers to enzymes or receptors, using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What metabolic pathways or enzymatic transformations involve this compound?
Methodological Answer:
- Isotopic Labeling : Track metabolic fate using -labeled analogs in cell cultures or animal models, as done for urinary hydroxycarboxylic acids .
- Enzyme Knockout Studies : Use CRISPR-Cas9 to silence candidate enzymes (e.g., cytochrome P450 isoforms) and assess changes in metabolite profiles via untargeted metabolomics .
Q. How can researchers resolve contradictions in experimental data related to its bioactivity or stability?
Methodological Answer:
- Factorial Design of Experiments (DoE) : Systematically vary parameters (pH, temperature, solvent) to identify confounding factors in stability studies .
- Multi-Technique Validation : Cross-reference NMR, IR, and X-ray data to reconcile discrepancies between solution-phase and solid-state conformational analyses .
Q. What advanced separation techniques optimize the isolation of trans-4-Hydroxycyclohexanecarboxylic Acid Methylamide from complex mixtures?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
